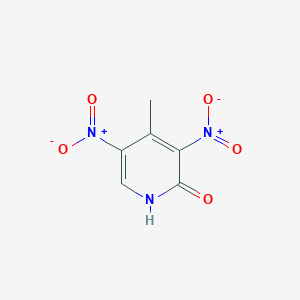

2-Hydroxy-4-methyl-3,5-dinitropyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-3,5-dinitro-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O5/c1-3-4(8(11)12)2-7-6(10)5(3)9(13)14/h2H,1H3,(H,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXXHBCMRXSTLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC=C1[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395434 | |

| Record name | AC1MW0ZX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15889-26-6 | |

| Record name | AC1MW0ZX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Historical Development of Nitration Strategies for Pyridine (B92270) Derivatives

The nitration of pyridine is notably more challenging than that of benzene (B151609). The nitrogen atom in the pyridine ring exerts a strong deactivating effect on the aromatic system towards electrophilic aromatic substitution. Furthermore, under the acidic conditions typical for nitration, the nitrogen atom is protonated, forming the pyridinium (B92312) cation. This positive charge further deactivates the ring, making direct nitration sluggish and often resulting in very low yields. researchgate.netwikipedia.org

Historically, nitration of the parent pyridine ring with standard nitrating agents like nitric acid and sulfuric acid mixtures was found to be of little synthetic value. researchgate.net This challenge spurred the development of alternative strategies. One significant advancement was the nitration of pyridine-N-oxides. The N-oxide group activates the pyridine ring towards electrophilic substitution, particularly at the 4-position, and can be subsequently removed if desired.

A more direct and efficient method, known as Bakke's procedure, was later developed. This involves reacting pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent or liquid sulfur dioxide. researchgate.netchempanda.com This reaction forms an N-nitropyridinium ion intermediate. Subsequent treatment with aqueous sodium bisulfite (NaHSO₃) leads to the formation of 3-nitropyridine (B142982) in good yields. researchgate.netntnu.no The mechanism is not a direct electrophilic substitution but involves a ntnu.noresearchgate.net sigmatropic shift of the nitro group from the nitrogen atom to the 3-position of the ring. researchgate.netchempanda.com This approach provided a more reliable route to meta-nitrated pyridines. acs.org

These developments in nitration chemistry laid the groundwork for the synthesis of more complex and highly functionalized nitropyridines, including those with multiple nitro groups and other substituents.

Targeted Synthesis of 2-Hydroxy-4-methyl-3,5-dinitropyridine

The synthesis of this compound typically proceeds by the direct nitration of a suitable precursor, most commonly 2-hydroxy-4-methylpyridine (B87338) or its mono-nitrated derivatives. The presence of the hydroxyl group at the 2-position and the methyl group at the 4-position activates the pyridine ring, facilitating the introduction of the nitro groups.

The direct dinitration of 2-hydroxy-4-methylpyridine is the most straightforward conceptual pathway. The electron-donating nature of the hydroxyl and methyl groups directs the incoming electrophilic nitro groups to the vacant 3 and 5 positions.

The nitration of activated pyridine rings like 2-hydroxypyridines is typically achieved using strong nitrating agents. A common and effective nitrating mixture is a combination of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

The reaction conditions are critical for achieving the desired dinitration while minimizing side reactions and decomposition. The process generally involves the slow addition of the hydroxypyridine precursor to the pre-cooled nitrating mixture with careful temperature control.

Table 1: Typical Reaction Conditions for Nitration of Hydroxypyridine Precursors

| Parameter | Condition | Purpose |

| Nitrating Agent | Fuming HNO₃ / Concentrated H₂SO₄ | Generates the nitronium ion (NO₂⁺) for electrophilic substitution. |

| Temperature | 0–10 °C (initial), then raised | Controls the reaction rate and prevents runaway reactions or degradation. |

| Reaction Time | Several hours | Allows for the completion of the double nitration. |

| Work-up | Pouring onto ice, neutralization | Quenches the reaction and precipitates the product. |

Optimizing the yield and selectivity of the dinitration reaction involves careful manipulation of several factors. The ratio of nitric acid to sulfuric acid can influence the concentration of the nitronium ion. The reaction temperature is paramount; initial cooling prevents charring and the formation of undesired byproducts, while a subsequent increase in temperature may be necessary to drive the reaction to completion for the introduction of the second nitro group. guidechem.com

While direct nitration of hydroxypyridines is common, alternative pathways exist for synthesizing dinitropyridines, often starting from different precursors to achieve specific substitution patterns or to overcome challenges associated with direct nitration.

An important alternative route involves the use of aminopyridine precursors. ntnu.no Aminopyridines can be readily nitrated, and the amino group can subsequently be converted into a hydroxyl group. For instance, a synthetic sequence could begin with 2-amino-4-methylpyridine. guidechem.com

Nitration of the Aminopyridine: The precursor, 2-amino-4-methylpyridine, is first nitrated using a mixture of concentrated sulfuric acid and fuming nitric acid. This reaction typically yields a mixture of isomers, primarily 2-amino-3-nitro-4-methylpyridine and 2-amino-5-nitro-4-methylpyridine. guidechem.com

Diazotization and Hydrolysis: The resulting nitro-aminopyridine intermediate is then converted to the corresponding hydroxypyridine. This is achieved through a diazotization reaction, where the amino group is treated with a nitrite (B80452) source (e.g., sodium nitrite) in an acidic solution at low temperatures (0–5 °C) to form a diazonium salt. guidechem.comgoogle.com

Hydrolysis of the Diazonium Salt: The diazonium salt is unstable and, upon gentle warming in the aqueous acidic solution, hydrolyzes to replace the diazonium group with a hydroxyl group, yielding the mono-nitrated hydroxypyridine (e.g., 2-hydroxy-5-nitro-4-methylpyridine). guidechem.com

Second Nitration: This mono-nitrated hydroxypyridine can then be subjected to a second nitration step under strong nitrating conditions (fuming HNO₃/H₂SO₄) to introduce the second nitro group at the remaining activated position, ultimately forming this compound.

This multi-step approach offers an alternative for controlling the regioselectivity of nitration and can be advantageous if the direct dinitration of the hydroxypyridine precursor proves to be low-yielding or produces inseparable mixtures of byproducts.

Table 2: Summary of Synthetic Approach from 2-amino-4-methylpyridine

| Step | Precursor | Reagents | Key Intermediate(s) |

| 1. Nitration | 2-amino-4-methylpyridine | Conc. H₂SO₄, Fuming HNO₃ | 2-amino-5-nitro-4-methylpyridine |

| 2. Diazotization | 2-amino-5-nitro-4-methylpyridine | NaNO₂, Dilute H₂SO₄, 0-5°C | Diazonium salt intermediate |

| 3. Hydrolysis | Diazonium salt intermediate | Water (warming) | 2-hydroxy-5-nitro-4-methylpyridine |

| 4. Nitration | 2-hydroxy-5-nitro-4-methylpyridine | Fuming HNO₃, Conc. H₂SO₄ | This compound |

Alternative Synthetic Pathways for Dinitropyridines

Strategies Involving Halogenated Pyridine Scaffolds

An alternative and versatile strategy for the synthesis of this compound involves the use of halogenated pyridine scaffolds. This multi-step approach offers a different route to the target molecule, often allowing for greater control over the substitution pattern. A plausible synthetic pathway commences with a readily available precursor, which is then subjected to a series of nitration, halogenation, and hydrolysis reactions.

A common starting material for such a synthesis is 2-amino-4-methylpyridine. The synthesis of a key intermediate, 2-chloro-4-methyl-5-nitropyridine (B1210972), from this precursor has been well-documented and proceeds through the following steps:

Nitration: The initial step involves the nitration of 2-amino-4-methylpyridine. This reaction typically yields a mixture of isomers, including 2-amino-3-nitro-4-methylpyridine and 2-amino-5-nitro-4-methylpyridine. guidechem.com

Hydrolysis: The resulting nitro-substituted aminopyridine is then subjected to hydrolysis to convert the amino group into a hydroxyl group, yielding 2-hydroxy-4-methyl-5-nitropyridine. guidechem.com

Chlorination: The hydroxyl group is subsequently replaced by a chlorine atom through a chlorination reaction, affording 2-chloro-4-methyl-5-nitropyridine. guidechem.com

To arrive at the target compound, this compound, a second nitration step would be required. The directing effects of the substituents on the 2-chloro-4-methyl-5-nitropyridine intermediate would guide the position of the second nitro group. The existing nitro group is a meta-director, while the methyl and chloro groups are ortho, para-directors. This combination of directing effects would likely favor the introduction of the second nitro group at the 3-position.

The final step in this synthetic sequence would be the hydrolysis of the 2-chloro-4-methyl-3,5-dinitropyridine intermediate. The chloro group at the 2-position can be converted to a hydroxyl group under appropriate hydrolytic conditions, yielding the desired this compound. The reactivity of chloropyridines towards nucleophilic substitution, such as hydrolysis, is influenced by the electronic nature of the other substituents on the ring.

| Starting Material | Intermediate(s) | Final Product |

| 2-Amino-4-methylpyridine | 2-Amino-4-methyl-5-nitropyridine, 2-Hydroxy-4-methyl-5-nitropyridine, 2-Chloro-4-methyl-5-nitropyridine, 2-Chloro-4-methyl-3,5-dinitropyridine | This compound |

Exploration of Environmentally Benign Synthetic Routes for Nitrated Pyridines

The traditional methods for the synthesis of nitrated pyridines, while effective, often rely on harsh reagents and produce significant amounts of acidic waste. In line with the principles of green chemistry, there is a growing interest in developing more environmentally benign synthetic routes.

One promising avenue is the use of solid acid catalysts . These materials, which include zeolites, clays, and polymer-bound acids, can replace corrosive liquid acids like sulfuric acid in nitration reactions. ias.ac.inresearchgate.net Solid acids offer several advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and often higher selectivity. ias.ac.in For instance, the nitration of aromatic compounds has been successfully carried out using sulfuric acid adsorbed on silica (B1680970) gel. researchgate.net The application of such catalysts to the nitration of substituted pyridines could significantly reduce the environmental impact of the synthesis.

Another green approach involves the use of dinitrogen pentoxide (N₂O₅) as a "clean" nitrating agent. rsc.orgirdg.orgepa.gov N₂O₅ can be used in stoichiometric amounts, minimizing the formation of acidic byproducts. irdg.org Nitrations using N₂O₅ can often be performed under milder conditions and in non-traditional solvents, further enhancing the environmental profile of the process. rsc.orgepa.gov

Furthermore, the development of solvent-free reaction conditions is a key goal in green chemistry. Performing reactions without a solvent, or in the presence of a minimal amount of a recyclable solvent, can drastically reduce waste generation. The synthesis of 7-hydroxy-4-methylcoumarin has been achieved under solvent-free conditions using a solid acid catalyst, demonstrating the feasibility of this approach for heterocyclic compound synthesis. scispace.comresearchgate.net Exploring the possibility of a solvent-free nitration of 2-hydroxy-4-methylpyridine or its derivatives could lead to a significantly greener synthesis of the target compound.

| Green Chemistry Approach | Potential Advantages |

| Solid Acid Catalysts | Reusability, reduced corrosion, improved selectivity, easier product separation. ias.ac.inresearchgate.net |

| Dinitrogen Pentoxide (N₂O₅) | Stoichiometric nitration, reduced acidic waste, milder reaction conditions. rsc.orgirdg.orgepa.gov |

| Solvent-Free Reactions | Reduced waste, lower environmental impact, potential for simplified work-up. scispace.comresearchgate.net |

Molecular Structure and Electronic Properties: Theoretical and Computational Investigations

Quantum Chemical Modeling of 2-Hydroxy-4-methyl-3,5-dinitropyridine

Quantum chemical modeling is the cornerstone of modern computational chemistry, allowing for the in-silico examination of molecular properties with a high degree of accuracy.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves calculating the molecule's electron density to find the lowest energy state, which corresponds to the most probable structure. For this compound, DFT calculations would yield precise bond lengths, bond angles, and dihedral angles between the constituent atoms.

Table 1: Hypothetical Optimized Geometric Parameters of this compound (Illustrative)

| Parameter | Value (Å/°) |

| C-C (ring) | Data not available |

| C-N (ring) | Data not available |

| C-N (nitro) | Data not available |

| N-O (nitro) | Data not available |

| C-O (hydroxy) | Data not available |

| C-C (methyl) | Data not available |

| C-N-C (angle) | Data not available |

| O-N-O (angle) | Data not available |

Note: This table is for illustrative purposes only. No published data for this compound could be located.

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and stability. A smaller gap generally indicates higher reactivity. Computational methods would be used to calculate the energies of these orbitals for this compound.

Table 2: Hypothetical Frontier Orbital Energies and Energy Gap of this compound (Illustrative)

| Parameter | Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| Energy Gap (ΔE) | Data not available |

Note: This table is for illustrative purposes only. No published data for this compound could be located.

A Molecular Electrostatic Potential (MEP) surface map is a visual representation of the charge distribution within a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an MEP analysis would highlight the electronegative oxygen atoms of the nitro and hydroxyl groups as regions of negative potential (typically colored red or yellow), and the hydrogen atoms as regions of positive potential (typically colored blue). This information is crucial for predicting how the molecule will interact with other chemical species.

Computational chemistry can predict the spectroscopic properties of a molecule, such as its infrared (IR) and Raman spectra. By calculating the vibrational frequencies of the molecule's bonds, scientists can predict the specific wavelengths of light that the molecule will absorb. These theoretical spectra can then be compared with experimental data to confirm the molecule's structure. For this compound, these calculations would predict the stretching and bending frequencies for functional groups like O-H, C-H, C=C, C-N, and N=O.

Table 3: Hypothetical Predicted Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H stretch | Data not available |

| C-H stretch (methyl) | Data not available |

| C-H stretch (ring) | Data not available |

| C=C/C=N stretch (ring) | Data not available |

| NO₂ asymmetric stretch | Data not available |

| NO₂ symmetric stretch | Data not available |

Note: This table is for illustrative purposes only. No published data for this compound could be located.

Conformational Analysis and Stability Studies

Molecules with rotatable bonds can exist in different spatial arrangements called conformers. Conformational analysis aims to identify the most stable conformers and understand the energy barriers between them.

For this compound, computational methods would be used to rotate the hydroxyl and methyl groups and calculate the potential energy at each rotational angle. This process, known as a potential energy surface scan, would identify the lowest-energy conformers, which are the most likely to exist at room temperature. The relative energies of these conformers would provide insight into the molecule's flexibility and preferred shape.

Influence of Nitro and Hydroxyl Groups on Molecular Conformation

The strong electron-withdrawing nature of the two nitro groups has a profound impact on the electronic distribution and geometry of the pyridine (B92270) ring. vaia.comresearchgate.net Both through inductive effects (due to the high electronegativity of nitrogen and oxygen) and resonance effects, the nitro groups withdraw electron density from the aromatic ring. minia.edu.egyoutube.com This withdrawal can lead to a slight lengthening of the C-C bond distance between the substituted carbon atoms in the pyridone ring. researchgate.net In the case of 3,5-dinitro-2-pyridone, the nitro group at the 3-position is observed to be tilted away from the mean plane of the ring, a common feature in sterically crowded substituted aromatics. researchgate.net

The hydroxyl group, in its 2-hydroxy-pyridine (enol) form, can participate in intramolecular hydrogen bonding, potentially with the adjacent nitro group at the 3-position. Such an interaction would contribute to the planarity of that portion of the molecule. Conversely, in the 2-pyridone (keto) tautomer, the N-H group and the C=O group introduce different steric and hydrogen bonding possibilities. The presence of the methyl group at the 4-position, while a weaker electronic influencer than the nitro groups, introduces steric bulk that can further affect the orientation of the adjacent nitro group at the 5-position.

The interplay of these effects—strong electron withdrawal by the nitro groups, potential for intramolecular hydrogen bonding by the hydroxyl/amino group, and steric hindrance from the methyl and nitro groups—collectively determines the final, most stable molecular conformation.

Tautomerism in Hydroxypyridine Systems with Nitro Substitution

The equilibrium between the 2-hydroxypyridine (B17775) (enol or lactim form) and 2-pyridone (keto or lactam form) tautomers is a classic example of prototropic tautomerism. The position of this equilibrium is highly sensitive to substitution patterns on the pyridine ring.

For the parent 2-hydroxypyridine, extensive theoretical studies have been conducted. In the gas phase, the 2-hydroxypyridine tautomer is generally found to be slightly more stable than the 2-pyridone form. wayne.edu However, the energy difference is small, and both tautomers can coexist. Ab initio calculations combining geometry optimization, polarization functions, and correlation energy have estimated that 2-pyridone is only about 0.3 kcal/mol more stable than 2-hydroxypyridine in the gas phase. wayne.edu The stability of the 2-pyridone form is often attributed to its amide-like character and the strength of the C=O bond, which can outweigh the aromaticity of the 2-hydroxypyridine form. elsevierpure.com

Computational studies on 2-hydroxy-5-nitropyridine (B147068) have shown that the keto (5-nitro-2-pyridone) tautomer is favored by approximately 0.86–1.35 kcal/mol in the gas phase, indicating a shift in equilibrium upon the introduction of a single nitro group. elsevierpure.comelsevierpure.com

Nitro groups, being powerful electron-withdrawing substituents, significantly influence tautomeric equilibria. researchgate.net They stabilize negative charge through resonance and induction, which can differentially affect the stability of the enol and keto forms. In the case of this compound, the two nitro groups are expected to strongly favor the 4-methyl-3,5-dinitro-2-pyridone tautomer.

This preference is supported by experimental evidence on the related compound, 2-hydroxy-3,5-dinitropyridine, which exists in the solid state as its keto tautomer, 3,5-dinitro-2-pyridone. researchgate.net Quantum chemical calculations on this molecule also indicate that both tautomeric forms can exist, but with a preference for the pyridone structure. researchgate.net The electron-withdrawing nitro groups stabilize the pyridone form, which has a more polarized electronic structure compared to the hydroxypyridine form. The methyl group at the 4-position is a weak electron-donating group and is not expected to significantly counteract the strong influence of the two nitro groups.

| Compound | More Stable Tautomer | Calculated Energy Difference (kcal/mol) | Method/Basis Set | Reference |

|---|---|---|---|---|

| 2-Hydroxypyridine | 2-Pyridone | ~0.3 | Ab initio | wayne.edu |

| 2-Hydroxy-5-nitropyridine | 5-Nitro-2-pyridone | 0.86 - 1.35 | DFT (B3LYP, ωB97XD) | elsevierpure.comelsevierpure.com |

Note: The data in Table 1 is for related compounds and is intended to illustrate the effect of nitro substitution on the tautomeric equilibrium. Specific computational data for this compound is not available in the cited literature.

The tautomeric equilibrium of hydroxypyridine systems is highly dependent on the solvent environment. kau.edu.sa Generally, polar solvents tend to stabilize the more polar tautomer. The 2-pyridone form is significantly more polar than the 2-hydroxypyridine form due to its zwitterionic character in the resonance structure. Consequently, polar solvents, particularly those capable of hydrogen bonding, shift the equilibrium in favor of the 2-pyridone tautomer. wuxibiology.com

For this compound, the 4-methyl-3,5-dinitro-2-pyridone tautomer is expected to be substantially more polar than its hydroxypyridine counterpart. Therefore, in polar solvents like water or DMSO, the pyridone form would be overwhelmingly favored. This is consistent with observations for 3-hydroxypyridine (B118123) systems where polar solvents stabilize the zwitterionic pyridone form. rsc.orgelsevierpure.com The electron-withdrawing ability of the nitro groups enhances the dipole moment of the pyridone tautomer, further strengthening its interaction with polar solvent molecules. Conversely, in non-polar solvents, the less polar 2-hydroxypyridine tautomer might have a slightly higher relative population, although the strong intrinsic preference for the pyridone form due to the dinitro substitution would likely still dominate.

| Solvent | Dielectric Constant | Favored Tautomer | Qualitative Effect |

|---|---|---|---|

| Gas Phase | 1.0 | 2-Hydroxypyridine (slightly) | Baseline |

| Cyclohexane | 2.0 | Comparable amounts | Minor shift towards pyridone |

| Chloroform | 4.8 | 2-Pyridone | Significant shift towards pyridone |

| Water | 78.4 | 2-Pyridone (overwhelmingly) | Strong shift towards pyridone |

Note: The data in Table 2 for the parent 2-hydroxypyridine system illustrates the general trend of solvent effects. This trend is expected to be more pronounced for the highly substituted this compound.

The tautomerization of 2-hydroxypyridine to 2-pyridone involves the intramolecular transfer of a proton from the oxygen atom to the nitrogen atom. Quantum mechanical calculations are essential for elucidating the mechanism and energetics of this proton transfer pathway. Such studies typically involve locating the transition state structure for the proton transfer and calculating the associated activation energy barrier.

For the parent 2-hydroxypyridine, the direct intramolecular proton transfer in the gas phase has a very high activation barrier, making it a slow process. wuxibiology.com The reaction is often facilitated by solvent molecules or by the formation of dimers, which provide a lower energy pathway for proton transfer. wuxibiology.com

In this compound, the electronic landscape is significantly altered by the substituents. The strong electron-withdrawing nitro groups would be expected to increase the acidity of the hydroxyl proton in the enol form, which could potentially lower the energy barrier for proton transfer. However, they also decrease the basicity of the ring nitrogen, which would disfavor protonation. A full quantum mechanical analysis, likely using methods such as Density Functional Theory (DFT), would be required to accurately model the potential energy surface and determine the precise activation barrier. researchgate.net Such calculations would need to consider both the direct intramolecular pathway and potential solvent- or dimer-assisted pathways. The inclusion of nuclear quantum effects, such as tunneling, may also be important for accurately describing the proton transfer dynamics, especially in enzymatic systems. thequantuminsider.comresearchgate.net

Spectroscopic Characterization and Structural Elucidation Techniques

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, is a cornerstone in the structural analysis of 2-Hydroxy-4-methyl-3,5-dinitropyridine. It probes the vibrational energy levels of the molecule, offering a unique fingerprint of its functional groups and skeletal structure.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Characteristic Vibrational Modes

FTIR spectroscopy measures the absorption of infrared radiation by this compound, which induces molecular vibrations such as stretching and bending. The resulting spectrum is a plot of infrared absorption versus wavenumber, where specific peaks correspond to the vibrations of particular bonds and functional groups.

For this compound, the FTIR spectrum is expected to exhibit several characteristic absorption bands:

-OH Group Vibrations: The stretching vibration of the hydroxyl (-OH) group typically appears as a broad band in the 3200-3600 cm⁻¹ region. scispace.com The broad nature of this peak is indicative of intermolecular hydrogen bonding. The in-plane bending of the O-H bond is expected around 1200 cm⁻¹. scispace.com

-CH₃ Group Vibrations: The methyl (-CH₃) group gives rise to characteristic stretching and bending vibrations. Asymmetric and symmetric C-H stretching modes are anticipated in the 2900-3000 cm⁻¹ range. In-plane bending of the C-H bonds in the methyl group is also expected.

-NO₂ Group Vibrations: The two nitro (-NO₂) groups are strong absorbers in the infrared region. The asymmetric stretching vibrations are typically observed in the 1500-1600 cm⁻¹ range, while the symmetric stretching vibrations appear in the 1300-1370 cm⁻¹ region.

Pyridine (B92270) Ring Vibrations: The pyridine ring exhibits a series of characteristic stretching and bending vibrations. C=C and C=N stretching vibrations are expected in the 1400-1650 cm⁻¹ region. Ring breathing modes, which involve the concerted expansion and contraction of the ring, also provide a characteristic signal. researchgate.net

A detailed analysis of the FTIR spectrum allows for the unambiguous identification of the key functional groups present in the molecule.

Table 1: Expected Characteristic FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| O-H Stretching | 3200-3600 | Hydroxyl (-OH) |

| C-H Stretching | 2900-3000 | Methyl (-CH₃) |

| Asymmetric NO₂ Stretching | 1500-1600 | Nitro (-NO₂) |

| C=C and C=N Stretching | 1400-1650 | Pyridine Ring |

| Symmetric NO₂ Stretching | 1300-1370 | Nitro (-NO₂) |

Raman Spectroscopy for Molecular Vibrations and Structural Characterization

Raman spectroscopy serves as a valuable complement to FTIR spectroscopy. It relies on the inelastic scattering of monochromatic light, providing information about vibrational modes that induce a change in the polarizability of the molecule.

For this compound, the Raman spectrum would highlight several key features:

Symmetric Vibrations: Raman spectroscopy is particularly sensitive to symmetric vibrations, such as the symmetric stretching of the nitro groups, which would be expected to produce a strong signal.

Pyridine Ring Modes: The ring breathing mode of the pyridine ring is typically a strong and sharp band in the Raman spectrum, providing evidence for the integrity of the heterocyclic core. researchgate.net

C-N Vibrations: The stretching vibrations of the C-NO₂ bonds are also expected to be Raman active.

By comparing the FTIR and Raman spectra, a more complete picture of the vibrational modes of this compound can be obtained, as some modes may be strong in one technique and weak or absent in the other.

Correlation of Experimental and Theoretically Predicted Spectra

To achieve a more profound understanding and definitive assignment of the vibrational modes, experimental FTIR and Raman spectra are often correlated with theoretical spectra generated through computational methods, such as Density Functional Theory (DFT). niscpr.res.inresearchgate.net

This correlative approach involves:

Computational Modeling: The three-dimensional structure of this compound is optimized, and its vibrational frequencies are calculated using DFT methods.

Spectral Simulation: The calculated frequencies and intensities are used to generate a theoretical vibrational spectrum.

Comparison and Assignment: The theoretical spectrum is compared with the experimental FTIR and Raman spectra. This comparison aids in the precise assignment of the observed bands to specific vibrational modes of the molecule. A high degree of correlation between the experimental and theoretical spectra provides strong confirmation of the proposed molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an exceptionally powerful tool for elucidating the carbon-hydrogen framework of this compound, providing information on the chemical environment, connectivity, and spatial relationships of the atoms.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Chemical Shift Analysis and Assignment

Proton (¹H) NMR: The ¹H NMR spectrum provides information about the number of different types of protons and their immediate electronic environment. For this compound, the spectrum is expected to show distinct signals for the protons of the methyl group, the hydroxyl group, and the proton on the pyridine ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the nitro groups and the hydroxyl group. Based on data for the related compound 2-Hydroxy-4-methyl-3-nitropyridine, the signals can be predicted. chemicalbook.com

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms in the pyridine ring are significantly affected by the positions of the hydroxyl, methyl, and nitro substituents. Data for the mono-nitrated analog, 2-Hydroxy-4-methyl-3-nitropyridine, can provide a basis for estimating the chemical shifts in the dinitro compound. chemicalbook.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on analogs)

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -CH₃ | ~2.5 | Singlet |

| ¹H | Pyridine-H | ~8.0-8.5 | Singlet |

| ¹H | -OH | Variable | Broad Singlet |

| ¹³C | -CH₃ | ~20 | Quartet |

| ¹³C | C-CH₃ | ~140-150 | Singlet |

| ¹³C | C-H | ~135-145 | Doublet |

| ¹³C | C-NO₂ | ~130-140 | Singlet |

Advanced NMR Techniques (e.g., 2D COSY, NOESY) for Structural Elucidation and Signal Distinction

While 1D NMR spectra provide fundamental information, 2D NMR techniques offer deeper insights into the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other. In this compound, this technique would be expected to show no cross-peaks between the methyl protons and the aromatic proton, as they are not on adjacent carbons and thus not significantly coupled. This lack of correlation would confirm their isolated spin systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): A ¹H-¹H NOESY experiment is crucial for determining the spatial proximity of protons. For this compound, a NOESY spectrum would be expected to show a cross-peak between the protons of the methyl group and the single proton on the pyridine ring, indicating that they are close to each other in space. This would provide definitive evidence for the substitution pattern on the pyridine ring.

These advanced NMR methods, in conjunction with 1D NMR and other spectroscopic techniques, allow for the complete and unambiguous structural elucidation of this compound.

Determination of Isomer Ratios and Regioselectivity via NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for confirming the regiochemistry of substituted aromatic systems like this compound and for determining the ratios of isomers that may be formed during its synthesis. The specific arrangement of the hydroxyl, methyl, and two nitro groups on the pyridine ring creates a unique electronic environment for each proton and carbon atom, resulting in a distinct NMR spectrum.

In ¹H NMR spectroscopy, the single proton on the pyridine ring (at the C6 position) would appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift would be significantly influenced by the surrounding electron-withdrawing nitro groups and the electron-donating hydroxyl and methyl groups. The chemical shifts of the methyl protons (also a singlet) and the hydroxyl proton would provide further confirmation of the structure.

¹³C NMR spectroscopy is equally important for verifying the substitution pattern. Each carbon atom in the pyridine ring would exhibit a unique resonance, with the carbons bearing the nitro groups (C3 and C5) typically being shifted downfield due to strong deshielding effects. The carbon attached to the hydroxyl group (C2) and the methyl-substituted carbon (C4) would also have characteristic chemical shifts.

In cases where a synthesis might produce multiple isomers, NMR is the definitive method for their identification and quantification. For instance, if a related isomer such as 2-Hydroxy-4-methyl-5-nitropyridine were present as an impurity, it would display a different set of signals in both the ¹H and ¹³C NMR spectra chemicalbook.com. Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to establish through-space proximity between protons. A NOESY spectrum could confirm the regiochemistry by showing a cross-peak between the C4-methyl protons and the C3/C5 positions, confirming their adjacency on the ring chesci.com. The integration of distinct signals in the ¹H NMR spectrum allows for the precise calculation of the ratio of different isomers in a mixture.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Analysis

The UV-Vis absorption spectrum of this compound is governed by the electronic transitions within its conjugated π-system, which is heavily influenced by its substituent groups. Molecules with conjugated systems, such as the pyridine ring, absorb UV or visible light to promote electrons from a lower energy molecular orbital to a higher energy one libretexts.org. The primary electronic transitions observed in such compounds are π → π* and n → π* transitions libretexts.orguzh.ch.

The π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically high-energy and result in strong absorption bands lumenlearning.com. For this compound, these transitions are associated with the pyridine ring's aromatic system. The presence of both electron-donating groups (-OH, -CH₃) and strong electron-withdrawing groups (-NO₂) extends the conjugation and lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) libretexts.org. This effect typically causes a bathochromic shift (a shift to longer wavelengths) compared to unsubstituted pyridine.

The n → π* transitions involve the promotion of a non-bonding electron (from the lone pairs on the oxygen atoms of the hydroxyl and nitro groups, or the nitrogen of the pyridine ring) to a π* antibonding orbital. These transitions are generally of lower energy and have weaker absorption intensity than π → π* transitions libretexts.orguzh.ch.

Table 1: Expected UV-Vis Absorption Characteristics for this compound This table is illustrative and based on typical values for similar nitroaromatic and substituted pyridine compounds.

| Wavelength (λmax) Range (nm) | Molar Absorptivity (ε) Range (L mol⁻¹ cm⁻¹) | Probable Transition Type | Associated Moiety |

|---|---|---|---|

| 220-280 | > 10,000 | π → π* | Pyridine ring system |

| 300-400 | 1,000 - 10,000 | π → π* / Charge-Transfer | Intramolecular Charge-Transfer |

| > 350 | < 1,000 | n → π* | Nitro (-NO₂) / Carbonyl (keto tautomer) |

The molecular structure of this compound is ideally suited for strong intramolecular charge-transfer (ICT) interactions. This phenomenon occurs in molecules that possess both electron-donor and electron-acceptor groups linked through a conjugated system researchgate.net. In this case, the hydroxyl (-OH) group acts as a potent electron donor, while the two nitro (-NO₂) groups are powerful electron acceptors.

Upon absorption of light, an electron can be effectively transferred from the donor part of the molecule (the hydroxylated portion of the ring) to the acceptor part (the dinitrated portion). This creates a charge-separated excited state. Such ICT transitions often give rise to a distinct, broad absorption band at a longer wavelength in the UV-Vis spectrum, as they require less energy than localized π → π* transitions researchgate.net. The intensity and wavelength of this ICT band are sensitive to solvent polarity; polar solvents can stabilize the charge-separated excited state, often leading to a further bathochromic shift researchgate.net.

The fluorescence properties of a molecule are determined by its ability to radiatively de-excite from its first excited singlet state to the ground state. While many substituted pyridines exhibit fluorescence, the presence of nitro groups drastically alters these properties nih.gov. Aromatic nitro compounds are notoriously weak fluorophores or are often non-fluorescent.

This quenching of fluorescence is primarily due to the nitro group promoting highly efficient intersystem crossing from the singlet excited state (S₁) to a triplet excited state (T₁). This process is followed by rapid, non-radiative decay to the ground state, effectively preventing fluorescence emission. The introduction of electron-withdrawing substituents like nitro or cyano groups can, in some systems, enhance quantum yield, but the heavy-atom effect and efficient spin-orbit coupling associated with the nitro group itself typically dominate, leading to quenching nih.govsrce.hr.

Therefore, this compound is expected to exhibit very weak or negligible fluorescence. Any minimal emission would likely be significantly red-shifted compared to its absorption spectrum due to energy loss in the excited state (Stokes shift). The nature of substituents has a profound effect on emission spectra; while electron-donating groups often enhance fluorescence, the quenching effect of the two nitro groups in this molecule would be the overriding factor researchgate.netresearchgate.net.

X-ray Diffraction (XRD) for Solid-State Structural Analysis

Single-crystal X-ray diffraction (XRD) is the definitive technique for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. An XRD analysis of this compound would provide a wealth of structural information, including exact bond lengths, bond angles, and torsion angles, confirming the planarity of the pyridine ring and the orientation of its substituent groups mdpi.com.

The crystal packing, or how individual molecules arrange themselves in the crystal lattice, is dictated by intermolecular forces mdpi.com. For this compound, hydrogen bonding is expected to be a dominant interaction. The acidic proton of the hydroxyl group can act as a hydrogen bond donor to a variety of acceptors on neighboring molecules, such as the nitrogen atom of the pyridine ring or, more likely, an oxygen atom of one of the nitro groups. This would lead to the formation of distinct structural motifs like chains or dimers nih.gov.

Furthermore, π-π stacking interactions between the electron-deficient pyridine rings could also play a significant role in the crystal packing. The arrangement of molecules would seek to maximize favorable intermolecular contacts while minimizing steric repulsion. The resulting crystal structure data is typically presented in a standardized format, as illustrated in the hypothetical table below.

Table 2: Representative Crystallographic Data Table This table outlines the parameters that would be obtained from a single-crystal XRD analysis. Specific values require experimental determination.

| Parameter | Description | Example Value |

|---|---|---|

| Chemical formula | Molecular formula of the compound | C₆H₅N₃O₅ |

| Formula weight | Molar mass of the compound | 215.12 g/mol |

| Crystal system | The crystal family (e.g., Monoclinic, Orthorhombic) nih.gov | Monoclinic |

| Space group | The symmetry group of the crystal (e.g., P2₁/c) | P2₁/c |

| a, b, c (Å) | Unit cell dimensions in angstroms | a = 7.5, b = 10.2, c = 12.1 |

| α, β, γ (°) | Unit cell angles in degrees | α = 90, β = 95.5, γ = 90 |

| V (ų) | Volume of the unit cell | 918.5 ų |

| Z | Number of molecules per unit cell | 4 |

| Dcalc (g/cm³) | Calculated crystal density | 1.558 g/cm³ |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data researchgate.net | ~0.04 |

Intermolecular Interactions

Hydrogen Bonding and N-H···O Interactions

In the solid state, pyridine derivatives often engage in extensive hydrogen bonding, which significantly influences their molecular packing. For compounds containing both hydroxyl (-OH) and nitro (-NO₂) groups, strong hydrogen bonds are expected. The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the nitro groups and the nitrogen atom of the pyridine ring can act as acceptors.

In a related compound, 2-Amino-4-methylpyridinium 2-hydroxy-3,5-dinitrobenzoate, the crystal structure reveals that cations and anions are linked by N—H⋯O and C—H⋯O interactions. researchgate.net The anion in this salt, 2-hydroxy-3,5-dinitrobenzoate, is stabilized by an intramolecular O—H⋯O hydrogen bond. researchgate.net While this is a benzoate (B1203000) and not a pyridine, it suggests that a similar intramolecular O—H⋯O bond could potentially form in this compound between the 2-hydroxy group and the oxygen of the adjacent 3-nitro group.

Furthermore, given the tautomeric nature of 2-hydroxypyridines, which can exist in equilibrium with their 2-pyridone form, intermolecular N-H···O hydrogen bonds are a key feature in the crystal packing of similar structures. These interactions typically form between the N-H group of one molecule and a carbonyl oxygen or a nitro group oxygen of a neighboring molecule, leading to the formation of chains or more complex three-dimensional networks. nih.gov

π-π Stacking

Aromatic rings, such as the pyridine ring in this compound, frequently participate in π-π stacking interactions. These non-covalent interactions arise from the electrostatic and dispersion forces between the electron-rich π systems of adjacent rings. The presence of electron-withdrawing nitro groups and an electron-donating hydroxyl group on the pyridine ring creates a polarized π-system, which can enhance these stacking interactions.

In the crystal structure of a similar compound, 2-N-phenylamino-6-methyl-3-nitropyridine, stacking interactions are observed between adjacent pyridine and benzene (B151609) rings with a distance of approximately 3.670 Å between the centroids of the rings. nih.gov This distance is indicative of weak π-π interactions that contribute to the stability of the crystal lattice. nih.gov It is plausible that this compound would exhibit similar π-π stacking, likely in a parallel-displaced or antiparallel arrangement to minimize electrostatic repulsion and maximize attractive forces. These interactions, along with hydrogen bonds, would direct the formation of a stable, three-dimensional supramolecular architecture. libretexts.orgresearchgate.net

The following table summarizes the types of intermolecular interactions that are anticipated in the crystal structure of this compound based on the analysis of related compounds.

| Interaction Type | Potential Donor | Potential Acceptor | Expected Role in Crystal Structure |

|---|---|---|---|

| Intermolecular Hydrogen Bonding | O-H (hydroxyl), N-H (pyridone tautomer) | O (nitro), O (hydroxyl), N (pyridine) | Formation of molecular chains and 3D networks, primary stabilization force. |

| Intramolecular Hydrogen Bonding | O-H (hydroxyl) | O (nitro at position 3) | Stabilization of molecular conformation. |

| π-π Stacking | Pyridine Ring π-system | Pyridine Ring π-system (adjacent molecule) | Contribution to crystal packing and overall lattice stability. |

| C-H···O Interactions | C-H (methyl, ring) | O (nitro, hydroxyl) | Further consolidation of the three-dimensional network. |

Chemical Reactivity and Reaction Mechanisms

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine (B92270) ring, substituted with two nitro groups, is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This class of reactions is a cornerstone of its chemistry, allowing for the displacement of a leaving group by a wide range of nucleophiles.

The generally accepted mechanism for SNAr reactions on such electron-poor aromatic systems proceeds through a two-step addition-elimination pathway. The initial step involves the attack of a nucleophile on an electron-deficient carbon atom of the pyridine ring. This attack disrupts the ring's aromaticity and forms a resonance-stabilized, anionic intermediate known as a Meisenheimer complex. clockss.org

The two nitro groups at the 3- and 5-positions are pivotal in activating the pyridine ring for nucleophilic attack. Through both inductive (-I) and resonance (-M) effects, these groups withdraw electron density from the ring, making the ring carbons significantly more electrophilic. researchgate.net This reduction in electron density lowers the activation energy barrier for the initial attack by a nucleophile.

The presence of these activating groups is essential for the SNAr reaction to occur under reasonable conditions. Kinetic studies on analogous systems, such as 2-chloro-3,5-dinitropyridine, demonstrate that the molecule is highly reactive towards nucleophiles. researchgate.net The strong electron-withdrawing nature of the nitro groups stabilizes the anionic Meisenheimer intermediate, thereby accelerating the rate of the first, typically rate-determining, step of the reaction. researchgate.netresearchgate.net

| Compound | Number of Nitro Groups | Position of Nitro Groups | Relative Reactivity toward Nucleophiles |

|---|---|---|---|

| 2-Chloropyridine | 0 | - | Low |

| 2-Chloro-3-nitropyridine | 1 | 3 | Moderate |

| 2-Chloro-5-nitropyridine | 1 | 5 | Moderate |

| 2-Chloro-3,5-dinitropyridine | 2 | 3, 5 | High |

In 2-Hydroxy-4-methyl-3,5-dinitropyridine, the potential leaving groups are the nitro groups at C3 and C5, or the hydroxyl group at C2 (especially after protonation or conversion to a better leaving group). However, nitro groups themselves can act as leaving groups in SNAr reactions of highly activated systems.

In the related compound 2-methyl-3,5-dinitropyridine (B14619359), nucleophilic attack by benzylthiol (BnSH) results in the substitution of one of the nitro groups. The reaction yields a mixture of two isomers, with the nucleophile substituting at the 3-position being the predominant product over substitution at the 5-position. mdpi.com This regioselectivity is influenced by the electronic effects of the existing substituents on the stability of the Meisenheimer complex formed upon attack at each position. The methyl group at C4 may also exert a steric influence, potentially favoring attack at the less hindered C5 position, but electronic factors appear to dominate in this case, favoring attack at C3. For this compound, the outcome would similarly depend on the relative stability of the intermediates formed upon attack at C3 versus C5.

In SNAr reactions, the nature of the leaving group can influence the reaction rate, although its effect is generally less pronounced than in aliphatic SN2 reactions because the departure of the leaving group occurs in a second, often fast, step after the rate-determining formation of the Meisenheimer complex. researchgate.net For reactions where the breakdown of the intermediate to form products becomes rate-limiting, a better leaving group will accelerate the reaction.

Reactivity of the Methyl Group

The methyl group at the C4 position of the pyridine ring exhibits notable acidity. The protons of a methyl group on a pyridine ring are more acidic than those of a methyl group on a benzene (B151609) ring due to the electron-withdrawing nature of the ring nitrogen. This acidity is significantly enhanced by the presence of additional strong electron-withdrawing groups, such as the two nitro groups in this compound. mdpi.com

These substituents delocalize the negative charge of the carbanion formed upon deprotonation of the methyl group, thereby stabilizing the conjugate base and lowering the pKa of the methyl protons. mdpi.com This increased acidity allows the methyl group to participate in condensation reactions, for example, with aromatic aldehydes in the presence of a base catalyst. mdpi.com

| Compound | Substituents | Effect on Methyl Group pKa | Relative Acidity |

|---|---|---|---|

| Toluene | None (on benzene) | - | Very Low (~43) |

| 4-Picoline (4-Methylpyridine) | Ring Nitrogen | Increase in acidity vs. toluene | Low (~32) |

| 4-Methyl-3-nitropyridine | 1 Nitro group + Ring Nitrogen | Further increase in acidity | Moderate |

| This compound | 2 Nitro groups + Ring Nitrogen + Hydroxy group | Significant increase in acidity | High |

Condensation Reactions with Aromatic Aldehydes

The methyl group in 2-methyl-3,5-dinitropyridine and its derivatives is known to be acidic due to the strong electron-withdrawing effects of the nitro groups and the pyridine ring nitrogen. This acidity facilitates its participation in condensation reactions with aromatic aldehydes, a classic example of a Knoevenagel-type condensation. In the case of this compound, the reaction occurs at the methyl group rather than the active hydrogen of the 2-hydroxy group.

The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or morpholine, which facilitates the deprotonation of the methyl group to form a carbanion. This nucleophilic carbanion then attacks the carbonyl carbon of the aromatic aldehyde, leading to an aldol-type addition product. Subsequent dehydration, often occurring spontaneously under the reaction conditions, yields a styryl-substituted pyridine derivative. The general mechanism involves the formation of a resonance-stabilized intermediate, which drives the reaction towards the formation of the conjugated product.

The reactivity of the aromatic aldehyde is influenced by the nature of its substituents. Electron-withdrawing groups on the aldehyde's aromatic ring can enhance the electrophilicity of the carbonyl carbon, potentially increasing the reaction rate. Conversely, electron-donating groups may decrease the reaction rate. commonorganicchemistry.com

A variety of aromatic aldehydes can be employed in this reaction, leading to a diverse range of styryl-dinitropyridine derivatives. The reaction conditions, including the choice of solvent and catalyst, can be optimized to achieve high yields of the desired products. commonorganicchemistry.com

Reduction Reactions of Nitro Groups

The nitro groups of this compound are susceptible to reduction, providing a versatile route to various amino-substituted pyridines. The reduction can be controlled to selectively reduce one or both nitro groups, leading to monoamino or diamino derivatives, respectively. These amino-pyridines are valuable intermediates for the synthesis of a wide range of heterocyclic compounds with potential biological and material applications.

Selective reduction of one nitro group in a dinitropyridine can be achieved by careful selection of the reducing agent and reaction conditions. Reagents such as sodium sulfide (B99878) (Na₂S) or ammonium (B1175870) sulfide ((NH₄)₂S) are commonly employed for the chemoselective reduction of one nitro group in the presence of another. researchgate.netwikipedia.org This reaction, known as the Zinin reduction, is particularly useful for the synthesis of nitroanilines from dinitrobenzenes and can be applied to dinitropyridine systems. wikipedia.org

The selectivity of the reduction can be influenced by steric and electronic factors. In substituted dinitropyridines, the less sterically hindered nitro group is often preferentially reduced. stackexchange.com The presence of the hydroxyl group at the 2-position in this compound is expected to influence the regioselectivity of the reduction, potentially directing the reduction to the ortho or para nitro group due to electronic effects. stackexchange.com

Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) can also be employed for the reduction of nitro groups. By controlling the reaction time, temperature, and hydrogen pressure, it is sometimes possible to achieve selective reduction of one nitro group. mdpi.comresearchgate.net

The amino-pyridine derivatives obtained from the reduction of this compound are versatile building blocks for further chemical transformations. The reduction of one nitro group yields a nitro-amino-hydroxypyridine, while the reduction of both nitro groups leads to a diamino-hydroxypyridine. researchgate.net

These amino groups can undergo a variety of reactions, including diazotization followed by substitution, acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases. These reactions open up pathways to a wide array of substituted pyridine derivatives with diverse functionalities.

For instance, the synthesis of 2-hydroxy-4-amino-5-methylpyridine has been reported, which serves as an intermediate in the synthesis of other complex molecules. google.com The formation of such amino-pyridines is a key step in the elaboration of the this compound scaffold. The resulting amino-pyridines can be used in the construction of fused heterocyclic systems, which are of interest in medicinal chemistry and materials science. researchgate.net

The complete reduction of both nitro groups in dinitropyridines is a general approach to synthesizing imidazo[b]pyridine derivatives, highlighting the importance of these reduction reactions in generating molecular diversity. researchgate.net

Applications of 2 Hydroxy 4 Methyl 3,5 Dinitropyridine and Its Derivatives in Advanced Materials and Chemical Synthesis

Role as Synthetic Intermediates for Complex Organic Molecules

Precursors for Pharmaceutically Relevant Chemical Intermediates

2-Hydroxy-4-methyl-3,5-dinitropyridine serves as a versatile precursor in the synthesis of various pharmaceutically relevant chemical intermediates. The strategic placement of its functional groups—hydroxyl, methyl, and nitro groups—on the pyridine (B92270) ring allows for a range of chemical transformations, making it a valuable building block in medicinal chemistry. Pyridine derivatives are integral to the structure of many active pharmaceutical ingredients, and the specific substitution pattern of this compound offers unique synthetic pathways.

The presence of nitro groups activates the pyridine ring for nucleophilic substitution reactions, while the hydroxyl group can be a handle for further functionalization or can influence the electronic properties of the molecule. The methyl group can also be modified or can play a role in the steric and electronic characteristics of the final product. Research has shown that related 2-methyl-3-hydroxy-4,5-disubstituted-pyridines are useful intermediates in the preparation of Vitamin B₆. google.com This highlights the potential of similarly substituted pyridines, like this compound, in the synthesis of complex vitamins and coenzymes.

Furthermore, the general class of hydroxypyridines is recognized for its role in constructing molecules with interesting biological activities, including those affecting the central nervous system. google.com The synthesis of various active compounds often involves intermediates derived from functionalized pyridines. For instance, ethyl 4-methyl-2-(2-thienyl)-thiazole-5-carboxylate and methyl 3-hydroxy-4-nitrothiophene-2-carboxylate are noted as synthetic intermediates for pharmaceutical synthesis, indicating the broad utility of substituted heterocycles in drug discovery and development. medchemexpress.com The structural motifs present in this compound make it a candidate for elaboration into novel therapeutic agents. The imidazole (B134444) N-oxide moiety, for example, has been explored as a coformer in the formation of pharmaceutical cocrystals. mdpi.com

Building Blocks for Agrochemical Intermediates

In the field of agrochemicals, pyridine and its derivatives are of paramount importance, often referred to as a critical "chip" in the synthesis of modern pesticides. agropages.com These compounds are used to produce highly efficient and low-toxicity agrochemical products. agropages.com Methylpyridine derivatives, in particular, are key components in the fourth generation of pesticides, which are known for their enhanced efficacy and improved environmental profiles. agropages.com

This compound, as a substituted methylpyridine, is a potential building block for the synthesis of advanced agrochemical intermediates. The presence of nitro groups can be a precursor to other functionalities, such as amino groups, which are common in many active agrochemical ingredients. The pyridine scaffold itself is found in a wide array of herbicides, insecticides, and fungicides. agropages.com For example, trifluoromethylpyridine derivatives are used in the synthesis of several crop-protection products, demonstrating the value of substituted pyridines in this industry. nih.gov

The specific arrangement of substituents on this compound allows for the creation of complex molecules with desired biological activities for crop protection. The development of novel agrochemicals often relies on the availability of versatile and reactive intermediates. The reactivity of the nitro-substituted pyridine ring can be exploited to introduce various side chains and functional groups, leading to the discovery of new and effective agrochemicals. The utility of 2-hydroxy-5-methylpyridine (B17766) as an intermediate for agricultural chemicals further underscores the potential of its dinitro-analogue in this sector. google.com

Energetic Materials Research (Chemical and Material Science Aspects)

Design Principles for High Energy Density Compounds

The design of high-energy-density compounds (HEDCs) is a primary focus in the field of energetic materials. The performance of these materials is largely dictated by several key molecular properties, including density, heat of formation, and oxygen balance. Nitropyridines, such as this compound, are a class of compounds that have been investigated for their potential as HEDCs due to their nitrogen-rich heterocyclic structure and the presence of energetic nitro groups. nih.govtandfonline.com

The introduction of nitro groups into a molecule is a well-established strategy for increasing its energy content. mdpi.commdpi.com Nitro groups contribute significantly to the density and the heat of formation of a compound, both of which are critical for achieving high detonation performance. nih.govtandfonline.com A high positive heat of formation is desirable as it releases additional energy during decomposition. uni-muenchen.de Furthermore, the oxygen balance of an energetic material, which is a measure of the degree to which the compound can oxidize its own carbon and hydrogen atoms to carbon monoxide and water, is a crucial factor. The presence of nitro groups improves the oxygen balance, leading to more efficient energy release. rsc.org

The pyridine ring itself contributes to the thermal stability and density of the molecule. researchgate.net The design of HEDCs often involves creating molecules with a high nitrogen content, as this leads to the formation of stable N₂ gas upon detonation, a highly exothermic process. uni-muenchen.de Fused ring systems based on nitrogen heterocycles are also explored to increase density and stability. mdpi.com Theoretical calculations, such as Density Functional Theory (DFT), are widely used to predict the properties of new energetic compounds, including their heat of formation, density, and detonation parameters like velocity and pressure, guiding the rational design of novel HEDCs. nih.govtandfonline.comresearchgate.net

Table 1: Key Design Principles for High Energy Density Compounds

| Principle | Description | Relevance to this compound |

|---|---|---|

| High Density | A higher density allows for more energetic material to be packed into a given volume, leading to higher detonation velocity and pressure. | The rigid pyridine ring and the presence of dense nitro groups contribute to a higher molecular density. |

| Positive Heat of Formation | A high positive heat of formation indicates that the molecule is thermodynamically unstable relative to its decomposition products, releasing more energy upon detonation. | Nitrogen-rich heterocycles like pyridine often have positive heats of formation, which is further enhanced by the introduction of nitro groups. tandfonline.com |

| Good Oxygen Balance | An oxygen balance closer to zero ensures more complete combustion of the carbon and hydrogen atoms, maximizing energy output. | The two nitro groups provide a significant amount of oxygen, improving the oxygen balance of the molecule. mdpi.com |

| High Nitrogen Content | A high nitrogen content leads to the formation of a large volume of stable N₂ gas upon detonation, which is a major contributor to the explosive power. | The pyridine ring and the nitro groups contribute to a relatively high nitrogen content. |

| Thermal Stability | The material must be stable enough to be handled and stored safely under various conditions. | The aromaticity of the pyridine ring generally imparts good thermal stability. researchgate.net |

Thermal Stability Considerations for Energetic Applications

Thermal stability is a critical parameter for the practical application of energetic materials, as it dictates their safety during storage, handling, and deployment. The thermal behavior of an energetic compound is typically evaluated by techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), which provide information on melting points, decomposition temperatures, and the kinetics of decomposition. mdpi.comicm.edu.pl

For nitropyridine derivatives, the thermal stability is influenced by the number and position of the nitro groups, as well as the presence of other substituents on the pyridine ring. The decomposition of nitro-based organic explosives can proceed through different mechanisms in the gas and condensed phases. huji.ac.il In the condensed phase, bimolecular reactions can lead to a reduction in the activation energy for decomposition compared to unimolecular decomposition in the gas phase. huji.ac.il The initial step in the thermal decomposition of many nitroaromatic compounds is often the cleavage of a C-NO₂ or N-NO₂ bond. huji.ac.ildtic.mil

The aromatic nature of the pyridine ring in this compound is expected to contribute to its thermal stability. However, the presence of two nitro groups, which are inherently energetic, will ultimately lead to its decomposition at elevated temperatures. The hydroxyl and methyl groups can also influence the decomposition pathway. For instance, intermolecular hydrogen bonding involving the hydroxyl group could potentially increase the thermal stability. Studies on related energetic materials, such as nitrated pyrazoles, have shown that structural modifications can significantly impact thermal stability. mdpi.comnih.gov The decomposition temperature is a key indicator of thermal stability, with higher decomposition temperatures being desirable for most applications. mdpi.com

Table 2: Factors Influencing Thermal Stability of Nitropyridine-Based Energetic Materials

| Factor | Influence on Thermal Stability |

|---|---|

| Aromaticity of the Pyridine Ring | The inherent stability of the aromatic ring generally leads to higher decomposition temperatures. researchgate.net |

| Number and Position of Nitro Groups | Increasing the number of nitro groups can decrease thermal stability due to the introduction of more energetic and potentially weaker bonds. The position of the nitro groups affects the electronic properties and steric strain in the molecule, which can influence the decomposition pathway. nih.gov |

| Presence of Other Functional Groups | Substituents like hydroxyl and methyl groups can alter the electronic density of the ring and participate in intra- or intermolecular interactions (e.g., hydrogen bonding), which can either stabilize or destabilize the molecule. |

| Crystal Packing and Intermolecular Interactions | Strong intermolecular interactions, such as hydrogen bonding and π-π stacking in the solid state, can increase the energy required to initiate decomposition, thus enhancing thermal stability. |

Compatibility Studies with Other Energetic Components and Chemical Interactions

The compatibility of an energetic material with other components in a formulation, such as binders, plasticizers, and other explosives, is a critical safety and performance consideration. Incompatibility can lead to a reduction in thermal stability, increased sensitivity, and degradation of the material over time. Differential Scanning Calorimetry (DSC) is a common technique used to assess the compatibility of energetic materials by observing changes in the decomposition temperature of a mixture compared to its individual components. icm.edu.plmdpi.com

According to standards such as STANAG 4147, a shift in the exothermic peak temperature (ΔTₚ) of a mixture can be used to classify the compatibility. mdpi.com A small change in the peak decomposition temperature (typically less than 4°C) indicates good compatibility, while a large shift suggests incompatibility. mdpi.com

Table 3: Predicted Compatibility of this compound with Common Energetic Components (Based on Analogue Studies)

| Component | Predicted Compatibility | Rationale Based on Analogue (ANPyO) Studies icm.edu.pl |

|---|---|---|

| RDX (Cyclotrimethylenetrinitramine) | Sensitive/Poor | ANPyO showed poor compatibility with RDX. |

| HMX (Cyclotetramethylenetetranitramine) | Sensitive/Poor | ANPyO exhibited poor compatibility with HMX. |

| CL-20 (Hexanitrohexaazaisowurtzitane) | Compatible | The binary system of ANPyO and CL-20 was found to be compatible. |

| TNT (2,4,6-Trinitrotoluene) | Incompatible | ANPyO was found to be incompatible with TNT. |

| NTO (3-Nitro-1,2,4-triazol-5-one) | Compatible | The mixture of ANPyO and NTO was determined to be compatible. |

| TATB (2,4,6-Triamino-1,3,5-trinitrobenzene) | Incompatible | ANPyO showed incompatibility with TATB. |

| Aluminum Powder (Al) | Compatible | ANPyO was found to be compatible with aluminum powder. |

Note: The compatibility predictions are based on studies of an analogous compound and should be experimentally verified for this compound.

Development of Optical Materials and Photonics Applications

Investigation of Nonlinear Optical Properties

The quest for advanced materials with significant nonlinear optical (NLO) properties for applications in photonics and optoelectronics has driven research into a diverse range of organic compounds. Pyridine derivatives, due to their π-deficient and aromatic nature, are considered promising candidates for the creation of "push-pull" molecules, which can enhance NLO effects. nih.gov The compound this compound and its derivatives fit within this class of materials, where the electron-donating hydroxyl group and the electron-withdrawing nitro groups can create a significant intramolecular charge transfer, a key requirement for high NLO response.

Research into organic cocrystals has shown that supramolecular interactions can lead to unique molecular arrangements within a crystal lattice, potentially resulting in enhanced NLO properties. mdpi.com For instance, the cocrystallization of acridine (B1665455) with 2,4-dihydroxybenzaldehyde (B120756) has been shown to produce a material with notable first (β = 5.63 × 10⁻³⁰ esu) and second (γ = 62.27 × 10⁻³⁶ esu) hyperpolarizability values, indicating its potential for NLO applications. mdpi.com This approach of forming cocrystals could be a viable strategy to enhance the NLO response of this compound.

Theoretical calculations, often employing Density Functional Theory (DFT), are crucial in predicting and understanding the NLO properties of new materials. nih.govresearchgate.net Studies on similar heterocyclic compounds have demonstrated a correlation between the molecular structure, the highest occupied molecular orbital (HOMO)-lowest unoccupied molecular orbital (LUMO) energy gap, and the first hyperpolarizability (β). researchgate.net An inverse relationship is often observed, where a smaller energy gap leads to a larger hyperpolarizability. researchgate.net For example, investigations into a pyrimidine (B1678525) derivative revealed a significant enhancement of NLO behavior in the crystalline environment, with a third-order nonlinear susceptibility (χ³) superior to known chalcone (B49325) derivatives. nih.gov

The investigation of NLO properties often involves techniques like the Z-scan method, which can determine the nonlinear absorption and refraction of a material. researchgate.netresearchgate.net Studies on hydroxy-substituted anthraquinones embedded in a polymer matrix have shown significant third-order susceptibility, on the order of 10⁻⁴ esu. researchgate.net This highlights the potential of incorporating NLO-active molecules like this compound into polymer films for practical device applications.

Table 1: Comparison of Second Hyperpolarizability (γ) of Selected Organic NLO Materials

| Compound | Second Hyperpolarizability (γ) (x 10⁻³⁶ esu) |

|---|---|

| bis(acridine)–2,4-dihydroxybenzaldehyde cocrystal | 62.27 mdpi.com |

| p-nitroaniline (reference) | 17.50 mdpi.com |

This table illustrates the significant NLO response of a cocrystal compared to a standard reference material, suggesting a promising avenue for enhancing the properties of compounds like this compound.

Design of Fluorescent Dyes and Chromophores

The structural framework of this compound provides a versatile platform for the design of novel fluorescent dyes and chromophores. The pyridine ring, substituted with electron-donating (hydroxyl) and electron-withdrawing (nitro) groups, forms a classic "push-pull" system that is often associated with desirable photophysical properties, including fluorescence.

The synthesis of Schiff base ligands derived from substituted pyridines, such as 5-nitropyridine-2-amine, and their subsequent complexation with metal ions like Cu(II) and Zn(II), represents a common strategy for creating new fluorescent materials. nih.gov These metal complexes can exhibit unique spectral properties and have been investigated for various applications. The formation of such complexes with derivatives of this compound could lead to the development of new sensors or imaging agents.

Organoboron compounds, particularly BODIPY (boron-dipyrromethene) dyes, are renowned for their excellent fluorescent properties. mdpi.com The core structure of these dyes can be extensively modified to tune their absorption and emission wavelengths. While not directly derived from this compound, the principles of their design, which involve creating rigid, planar molecules with extensive π-conjugation, can inform the development of new pyridine-based fluorophores.

Furthermore, the introduction of pyridine groups into polymer backbones has been shown to improve their electronic and optical properties. This suggests that monomers derived from this compound could be polymerized to create new materials with tailored fluorescent characteristics. The protonation of the pyridine nitrogen can also influence the photophysical properties, offering a mechanism for creating pH-sensitive fluorescent probes.

Catalytic Applications and Ligand Chemistry

Use in Metal Complexation for Catalysis

The pyridine moiety is a fundamental building block in coordination chemistry, and ligands derived from this compound can be expected to form stable complexes with a variety of transition metals. nih.gov These metal complexes have the potential to act as catalysts in a range of organic transformations. The electronic properties of the pyridine ring, influenced by the hydroxyl and nitro substituents, can modulate the reactivity of the coordinated metal center.

Schiff base ligands derived from pyridine derivatives are known to stabilize various oxidation states of metals, which is a key feature for catalytic activity. nih.gov For instance, metal complexes of ligands synthesized from 5-nitropyridine-2-amine have been prepared and characterized. nih.gov Similarly, complexes of this compound could be synthesized and screened for catalytic activity in reactions such as oxidation, reduction, and cross-coupling.

The synthesis of polymeric metal complexes is another area of interest. Polymeric ligands can offer advantages in terms of catalyst stability and recyclability. Research on polymeric metal complexes derived from other hydroxy-substituted aromatic compounds has shown their activity in oxidation reactions, such as the conversion of aldehydes to carboxylic acids. researchgate.net This suggests a potential application for polymeric materials incorporating the this compound unit.

The coordination of the ligand to the metal ion can occur through various atoms, including the pyridine nitrogen and the hydroxyl oxygen. The specific coordination mode will depend on the metal ion and the reaction conditions, and will ultimately influence the catalytic properties of the resulting complex.

Table 2: Examples of Metal Complexes with Pyridine-Based Ligands and Their Applications

| Ligand Type | Metal Ion(s) | Application | Reference |

|---|---|---|---|